(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE)

Catalog No.
S1819836
CAS No.
118102-98-0
M.F
C6H12N4O
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE)

CAS Number

118102-98-0

Product Name

(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE)

Molecular Formula

C6H12N4O

Molecular Weight

0

Mechanism of Action

(D-Trp12,Tyr34)-PTH (7-34) amide binds competitively to PTH receptors, preventing the natural hormone from exerting its effects. This antagonism is particularly potent, with a Ki (inhibition constant) of 69 nM in bovine renal cortical membrane []. The Ki value indicates the strength of the binding between the antagonist and the receptor; a lower Ki signifies a stronger binding affinity.

The competitive binding disrupts the downstream signaling cascade initiated by PTH, leading to a blockade of its physiological functions.

Research Applications

(D-Trp12,Tyr34)-PTH (7-34) amide serves as a valuable tool for researchers investigating PTH signaling and its role in various physiological processes. Here are some specific research applications:

  • Understanding PTH function

    By blocking PTH action, researchers can dissect the specific contributions of PTH signaling pathways in organs like the kidneys and bones [, ].

  • Disease modeling

    (D-Trp12,Tyr34)-PTH (7-34) amide can be used to model conditions associated with excessive PTH activity, such as hyperparathyroidism [].

  • Drug development

    Studies with (D-Trp12,Tyr34)-PTH (7-34) amide can aid in the development of new therapeutic agents targeting the PTH pathway for various diseases.

(D-TRP12,TYR34)-PTH (7-34) amide (bovine) is a synthetic peptide derived from parathyroid hormone, specifically a fragment of the hormone that plays a crucial role in calcium homeostasis and bone metabolism. This compound is characterized by the substitution of tryptophan at position 12 with D-tryptophan and tyrosine at position 34, which enhances its biological activity and receptor binding affinity. The full chemical name reflects its structure, indicating the specific amino acid modifications that contribute to its unique properties.

The chemical reactivity of (D-TRP12,TYR34)-PTH (7-34) amide is primarily influenced by its peptide bonds and functional groups. The amide group at the C-terminal end plays a significant role in stability against enzymatic degradation. This compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of peptide bonds. Additionally, it can participate in ligand-receptor interactions, where it binds to the parathyroid hormone receptor, influencing downstream signaling pathways.

(D-TRP12,TYR34)-PTH (7-34) amide exhibits notable biological activity as an antagonist to parathyroid hormone signaling. It has been shown to inhibit the effects of parathyroid hormone on osteoblasts and osteoclasts, thereby modulating bone resorption and formation processes. Research indicates that this compound can effectively reduce bone turnover rates and may have therapeutic implications in conditions characterized by excessive bone resorption, such as osteoporosis .

The synthesis of (D-TRP12,TYR34)-PTH (7-34) amide typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes:

  • Resin Preparation: A suitable resin is selected that will anchor the first amino acid.
  • Amino Acid Coupling: Protected amino acids are added one at a time using coupling reagents to facilitate bond formation.
  • Deprotection: After each coupling step, protecting groups are removed to allow for further reactions.
  • Cleavage: Once the desired peptide chain is assembled, it is cleaved from the resin and purified.

Purification techniques such as high-performance liquid chromatography are employed to isolate the final product from by-products and unreacted materials .

(D-TRP12,TYR34)-PTH (7-34) amide has several applications in biomedical research and potential therapeutic contexts:

  • Bone Health Research: It serves as a tool for studying parathyroid hormone signaling pathways and their effects on bone metabolism.
  • Drug Development: This compound may be explored for developing novel treatments for osteoporosis and other metabolic bone diseases due to its antagonistic properties.
  • Experimental Models: Used in animal models to assess its impact on bone density and turnover rates.

Studies have demonstrated that (D-TRP12,TYR34)-PTH (7-34) amide interacts specifically with parathyroid hormone receptors, exhibiting inverse agonism characteristics. This interaction affects downstream signaling mechanisms associated with G-protein-coupled receptors. Research has focused on identifying structural determinants within the receptor that mediate this interaction, providing insights into ligand-receptor dynamics .

Several compounds share structural similarities with (D-TRP12,TYR34)-PTH (7-34) amide but differ in their biological activities or receptor interactions:

Compound NameStructural FeaturesBiological Activity
Parathyroid Hormone (1-34)Full-length natural hormoneAgonist; stimulates bone formation
[D-Trp12]-Parathyroid Hormone (1-34)Similar modifications as (D-TRP12,TYR34)Antagonist; inhibits PTH effects
[Tyr34]-Parathyroid Hormone (1-34)Tyrosine modification at position 34Agonist; enhanced receptor binding
CalcitoninDifferent peptide sequenceAntagonist; reduces blood calcium levels

The uniqueness of (D-TRP12,TYR34)-PTH (7-34) amide lies in its specific modifications that enhance its antagonistic properties while maintaining structural integrity for receptor interaction. This makes it a valuable compound for research into bone metabolism regulation and potential therapeutic applications.

(D-Tryptophan-12,Tyrosine-34)-Parathyroid Hormone (7-34) Amide (Bovine) represents a synthetic peptide analog derived from the bovine parathyroid hormone sequence, incorporating specific structural modifications designed to enhance its pharmacological properties [1]. This compound serves as a potent and competitive antagonist of parathyroid hormone receptors, with demonstrated efficacy in inhibiting parathyroid hormone-stimulated cellular responses [1]. The peptide exhibits a molecular formula of C₁₆₅H₂₅₁N₄₉O₄₀S₂ and a molecular weight of 3625.2 grams per mole, making it a substantial bioactive peptide within the parathyroid hormone analog family [1].

The compound is characterized by its unique combination of structural modifications that distinguish it from the native bovine parathyroid hormone sequence [6]. These modifications include the incorporation of D-tryptophan at position 12, tyrosine substitution at position 34, and C-terminal amidation [6]. The peptide demonstrates significant receptor binding affinity with a Ki value of 69 nanomolar in bovine renal cortical membrane preparations, indicating strong competitive inhibition of parathyroid hormone binding [1].

PropertyValueReference
Chemical Name(D-Tryptophan-12,Tyrosine-34)-Parathyroid Hormone (7-34) Amide (Bovine) [1]
CAS Registry Number118102-98-0 [1]
Molecular FormulaC₁₆₅H₂₅₁N₄₉O₄₀S₂ [1]
Molecular Weight3625.2 g/mol [1]
Receptor Binding Affinity (Ki)69 nM [1]
Purity (as trifluoroacetate salt)Minimum 95% [12]

Peptide Sequence Characterization

The peptide sequence of (D-Tryptophan-12,Tyrosine-34)-Parathyroid Hormone (7-34) Amide spans positions 7 through 34 of the bovine parathyroid hormone, encompassing a 28-amino acid fragment that retains critical structural elements for receptor interaction [8]. The complete amino acid sequence follows the pattern: Phenylalanine-Methionine-Histidine-Asparagine-Leucine-D-Tryptophan-Lysine-Histidine-Leucine-Serine-Serine-Methionine-Glutamate-Arginine-Valine-Glutamate-Tryptophan-Leucine-Arginine-Lysine-Lysine-Leucine-Glutamine-Aspartate-Valine-Histidine-Asparagine-Tyrosine-NH₂ [8].

The peptide sequence incorporates specific amino acid residues that are critical for maintaining the structural integrity and biological activity of the parathyroid hormone fragment [4]. The N-terminal region contains phenylalanine at position 7, which serves as the starting point for this truncated analog [4]. The central region includes important hydrophobic and charged residues that contribute to the overall conformation and receptor binding properties [24].

PositionAmino AcidSingle Letter CodeChemical Properties
7PhenylalanineFAromatic, hydrophobic
8MethionineMHydrophobic, sulfur-containing
9HistidineHBasic, aromatic
10AsparagineNPolar, uncharged
11LeucineLHydrophobic, branched
12D-TryptophanD-WAromatic, modified stereochemistry
13LysineKBasic, positively charged
14HistidineHBasic, aromatic
15LeucineLHydrophobic, branched
16-17SerineSPolar, hydroxyl-containing
18MethionineMHydrophobic, sulfur-containing
19GlutamateEAcidic, negatively charged
20ArginineRBasic, positively charged
21ValineVHydrophobic, branched
22GlutamateEAcidic, negatively charged
23TryptophanWAromatic, hydrophobic
24LeucineLHydrophobic, branched
25ArginineRBasic, positively charged
26-27LysineKBasic, positively charged
28LeucineLHydrophobic, branched
29GlutamineQPolar, uncharged
30AspartateDAcidic, negatively charged
31ValineVHydrophobic, branched
32HistidineHBasic, aromatic
33AsparagineNPolar, uncharged
34TyrosineYAromatic, hydroxyl-containing

Structural Modifications from Native Bovine Parathyroid Hormone

The synthetic analog incorporates three distinct structural modifications that differentiate it from the native bovine parathyroid hormone sequence, each designed to enhance specific pharmacological properties [6]. These modifications represent strategic alterations to the natural peptide sequence, implemented to improve receptor binding affinity, antagonist activity, and proteolytic stability [6]. The structural modifications work synergistically to produce a compound with enhanced pharmacological properties compared to unmodified parathyroid hormone fragments [2].

D-Tryptophan Substitution at Position 12

The substitution of glycine with D-tryptophan at position 12 represents a critical modification that significantly enhances the antagonist properties of the peptide [6]. This modification involves replacing the naturally occurring glycine residue, which is highly flexible and can adopt multiple conformations, with D-tryptophan, a bulky aromatic amino acid with opposite stereochemistry [6]. The D-tryptophan substitution increases receptor binding affinity approximately 10-fold compared to unmodified parathyroid hormone (7-34) fragments [6].

Position 12 in parathyroid hormone is predicted to participate in beta-turn formation, and the incorporation of D-tryptophan at this location provides conformational constraints that stabilize the peptide structure [6]. The D-configuration of tryptophan introduces a conformational change that enhances the peptide's ability to bind to parathyroid hormone receptors while preventing receptor activation [6]. This modification is configurationally specific, as the D-stereoisomer produces significantly greater antagonist activity compared to the L-stereoisomer [6].

The hydrophobic nature of the tryptophan side chain contributes additional binding interactions with the receptor, enhancing the overall binding affinity [6]. Studies have demonstrated that D-tryptophan substitution at position 12 is well tolerated by the receptor binding site and produces consistent improvements in antagonist potency across different parathyroid hormone analogs [6].

Tyrosine Incorporation at Position 34

The incorporation of tyrosine at position 34 replaces the native phenylalanine residue and serves as a key determinant of the peptide's antagonist activity [3]. This modification introduces a hydroxyl group to the aromatic ring system, providing additional hydrogen bonding opportunities and enhanced receptor binding interactions [3]. The tyrosine substitution at position 34 has been demonstrated to be essential for the in vivo antagonist activity of parathyroid hormone analogs [3].

Position 34 represents the C-terminal residue of the active fragment and plays a crucial role in receptor binding affinity [4]. The tyrosine modification at this position contributes to the overall stability of the peptide-receptor complex and enhances the competitive inhibition of parathyroid hormone binding [4]. The aromatic hydroxyl group of tyrosine can participate in hydrogen bonding interactions with receptor residues, strengthening the binding interaction [23].

The tyrosine incorporation also influences the overall conformation of the peptide, as the hydroxyl group can participate in intramolecular hydrogen bonding that stabilizes specific secondary structures [23]. This conformational stabilization contributes to the enhanced receptor binding properties and improved antagonist activity of the modified peptide [23].

C-terminal Amidation

C-terminal amidation represents a critical modification that significantly enhances the proteolytic stability of the peptide [10]. The amidation process involves the conversion of the C-terminal carboxyl group to an amide group, effectively capping the peptide and preventing degradation by carboxypeptidases [10]. This modification is commonly employed in therapeutic peptides to improve their pharmacological properties and extend their biological half-life [10].

The amidation of the C-terminus provides several structural benefits, including stabilization of the peptide's helical conformation and enhancement of receptor binding interactions [10]. The amide group can participate in hydrogen bonding interactions that stabilize the peptide structure and contribute to improved receptor binding affinity [23]. Studies have demonstrated that C-terminal amidation is important for both structural stability and biological activity of peptide hormones [10].

The amidation modification also influences the overall charge distribution of the peptide, as it removes a negative charge that would otherwise be present at the C-terminus [10]. This charge modification can affect the peptide's interaction with cellular membranes and its overall pharmacokinetic properties [10]. The combination of C-terminal amidation with the tyrosine substitution at position 34 creates a synergistic effect that enhances both stability and receptor binding affinity [23].

Molecular Weight and Physicochemical Parameters

(D-Tryptophan-12,Tyrosine-34)-Parathyroid Hormone (7-34) Amide exhibits a molecular weight of 3625.2 grams per mole, representing a substantial peptide within the parathyroid hormone analog family [1]. The empirical formula C₁₆₅H₂₅₁N₄₉O₄₀S₂ reflects the complex composition of this 28-amino acid peptide, including the presence of two sulfur atoms from methionine residues at positions 8 and 18 [1]. The molecular weight calculation incorporates the mass contributions from all constituent amino acids, including the modified D-tryptophan residue and the C-terminal amidation [1].

The peptide demonstrates excellent solubility in aqueous solutions, a property that facilitates its use in biological assays and research applications [12]. The compound is typically supplied as a trifluoroacetate salt with a minimum purity of 95%, ensuring consistent quality for research applications [12]. The trifluoroacetate counterion helps maintain the peptide in a stable, soluble form during storage and handling [29].

The receptor binding characteristics of the peptide are quantified by its inhibition constant (Ki) of 69 nanomolar against parathyroid hormone binding in bovine renal cortical membrane preparations [1]. This value indicates strong competitive binding affinity and demonstrates the effectiveness of the structural modifications in enhancing receptor interaction [1]. The binding affinity represents a significant improvement over unmodified parathyroid hormone (7-34) fragments [6].

ParameterValueUnitsMethod/Reference
Molecular Weight3625.2g/molCalculated from sequence [1]
Empirical FormulaC₁₆₅H₂₅₁N₄₉O₄₀S₂-Chemical composition [1]
Inhibition Constant (Ki)69nMCompetitive binding assay [1]
SolubilitySoluble-Aqueous solutions [12]
Purity (as TFA salt)≥95%Analytical determination [12]
Salt FormTrifluoroacetate-Commercial preparation [12]

Structural Stability and Solution Behavior

The structural stability of (D-Tryptophan-12,Tyrosine-34)-Parathyroid Hormone (7-34) Amide is significantly enhanced compared to unmodified peptide fragments due to the incorporated structural modifications [10]. The C-terminal amidation provides protection against carboxypeptidase degradation, while the D-tryptophan substitution at position 12 introduces conformational constraints that stabilize the overall peptide structure [10] [6]. These modifications work synergistically to produce a peptide with improved stability under physiological conditions [25].

The peptide exhibits enhanced resistance to proteolytic degradation, particularly from C-terminal exopeptidases that would normally cleave the terminal amino acid residues [20]. The amidation modification effectively blocks this degradation pathway, significantly extending the peptide's stability in biological systems [20]. Studies have demonstrated that peptides with C-terminal amidation show markedly reduced degradation rates compared to their non-amidated counterparts [21].

The solution behavior of the peptide is influenced by its amphipathic character, with both hydrophobic and hydrophilic regions contributing to its overall solubility properties [17]. The presence of charged residues (lysine, arginine, glutamate, aspartate) and polar residues (serine, asparagine, glutamine) provides favorable interactions with aqueous solvents [17]. The aromatic residues (phenylalanine, tryptophan, tyrosine, histidine) contribute to the peptide's structural integrity through potential aromatic stacking interactions [18].

The peptide demonstrates minimal tendency toward aggregation under standard storage conditions, a property that is enhanced by the structural modifications [30]. The D-amino acid substitution disrupts potential intermolecular interactions that could lead to aggregation, while the C-terminal amidation reduces the overall charge and hydrophobic exposure that might promote self-association [30]. Proper storage conditions, including maintenance at low temperatures (-20°C to -80°C) in lyophilized form, further enhance the long-term stability of the peptide [22].

Stability ParameterCharacteristicsContributing Factors
Proteolytic ResistanceEnhancedC-terminal amidation [10]
Conformational StabilityImprovedD-tryptophan substitution [6]
Aggregation TendencyMinimalStructural modifications [30]
pH StabilityAvoid pH >8General peptide properties [22]
Storage StabilityExtendedLyophilized form, low temperature [22]
Solution BehaviorAmphipathicHydrophobic/hydrophilic balance [17]

Dates

Modify: 2023-07-20

Explore Compound Types